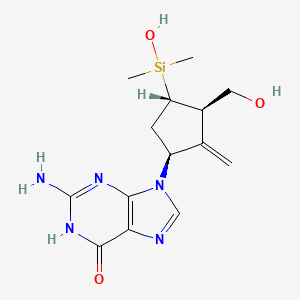

4-Dimethylsilyl Entecavir

Descripción general

Descripción

Synthesis Analysis

4-Dimethylsilyl Entecavir is synthesized through a multi-step process that involves modifying the entecavir compound with a chemical group known as a dimethylsilyl group. A practical synthetic route for pilot production of entecavir has been described, which is safe, robust, and scalable to kilogram scale .

Molecular Structure Analysis

The molecular formula of 4-Dimethylsilyl Entecavir is C14H21N5O3Si . The chemical structure of 4-Dimethylsilyl Entecavir has been characterized using various techniques including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

The synthesis of 4-Dimethylsilyl Entecavir involves a series of highly efficient reactions including a Favorskii rearrangement-elimination-epimerization sequence to establish the cyclopentene skeleton . Biocatalysis offers mild, highly selective, and environmentally benign synthetic strategies for the production of pharmaceuticals in a sustainable fashion .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Process

4-Dimethylsilyl Entecavir, also known as Entecavir, can be synthesized from 4-trimethylsilyl-3-butyn-2-one and acrolein. The synthesis involves a stereoselective boron-aldol reaction, cyclization through Cp2TiCl-catalyzed intramolecular radical addition of an epoxide to an alkyne, and a coupling with a purine derivative through a Mitsunobu reaction (Velasco et al., 2013).

Chemical and Spectroscopic Analysis

Detailed quantum mechanical approaches like Density Functional Theory (DFT) have been employed to study the vibrational spectrum, stability, and intermolecular/intramolecular interactions of Entecavir. These methods, supplemented by experimental techniques such as FTIR and FT Raman spectroscopies, offer insights into the molecular geometry, vibrational wavenumbers, infrared intensities, and Raman scattering activities of the compound (Rizwana et al., 2018).

Pharmacological Studies and Mechanisms

Antiviral Activity

Entecavir has been found to have potent activity against hepatitis B virus (HBV) infection. It demonstrates significant efficacy in suppressing HBV replication, as evidenced by clinical trials and studies. The drug has a high genetic barrier to resistance, making it a preferred choice for chronic hepatitis B treatment. The long-term use of Entecavir has shown promising results in maintaining viral suppression and reducing the risks of hepatic events, hepatocellular carcinoma, liver-related, and all-cause mortality in patients with liver cirrhosis (Wong et al., 2013).

Resistance and Mutation Studies

Despite its high genetic barrier to resistance, studies have explored the emergence of HIV-1-resistant mutations in patients treated with Entecavir. It is suggested that while Entecavir is not believed to inhibit HIV-1 replication at clinically relevant doses, it can lead to the accumulation of HIV-1 variants resistant to the drug, necessitating cautious use in coinfected individuals (McMahon et al., 2007).

Drug Interactions and Pharmacokinetics

Research also delves into the interactions of Entecavir with other drugs and its pharmacokinetic properties. For instance, the co-administration of Entecavir with Fuzheng Huayu recipe (a traditional Chinese medicine) has been studied to understand their combined effects on the pharmacokinetics of Entecavir under different pathological conditions (Yang et al., 2019).

Propiedades

IUPAC Name |

2-amino-9-[(1S,3R,4S)-4-[hydroxy(dimethyl)silyl]-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O3Si/c1-7-8(5-20)10(23(2,3)22)4-9(7)19-6-16-11-12(19)17-14(15)18-13(11)21/h6,8-10,20,22H,1,4-5H2,2-3H3,(H3,15,17,18,21)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHZIARQYIUCOF-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1CC(C(=C)C1CO)N2C=NC3=C2N=C(NC3=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)([C@H]1C[C@@H](C(=C)[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Dimethylsilyl Entecavir | |

CAS RN |

870614-82-7 | |

| Record name | 4-Dimethylsilyl entecavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870614827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-DIMETHYLSILYL ENTECAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4WFV8XSJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

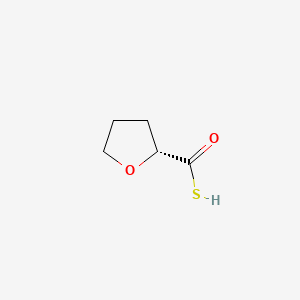

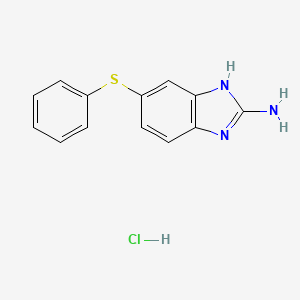

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,6S)-Allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601480.png)

![1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601484.png)

![1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601485.png)